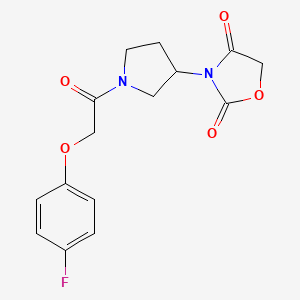

3-(1-(2-(4-Fluorophenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Beschreibung

Eigenschaften

IUPAC Name |

3-[1-[2-(4-fluorophenoxy)acetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O5/c16-10-1-3-12(4-2-10)22-8-13(19)17-6-5-11(7-17)18-14(20)9-23-15(18)21/h1-4,11H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKDYJAGYFNDBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity.

Mode of Action

The pyrrolidine ring, a significant feature of this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.

Biologische Aktivität

3-(1-(2-(4-Fluorophenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, also known by its CAS number 2034240-47-4, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(1-(2-(4-Fluorophenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is C15H15FN2O5, with a molecular weight of approximately 304.29 g/mol. The compound features an oxazolidine ring, which is known for its role in antibiotic properties and modulation of protein synthesis.

Biological Activity Overview

The biological activities of this compound can be categorized primarily into:

- Antimicrobial Properties : The oxazolidine structure is associated with antibiotic effects.

- CNS Activity : Potential effects on the central nervous system (CNS) have been noted, particularly in modulating neurotransmitter systems.

- Protein-Protein Interaction Modulation : The compound has shown promise in inhibiting specific protein-protein interactions (PPIs), which are crucial in various disease processes.

Pharmacological Mechanisms

The mechanisms through which 3-(1-(2-(4-Fluorophenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione exerts its effects include:

- Inhibition of Bacterial Protein Synthesis : Similar to other oxazolidinones, it may inhibit bacterial growth by interfering with ribosomal function.

- Neurotransmitter Modulation : Preliminary studies suggest that it may influence serotonin and dopamine pathways, potentially impacting mood and cognition.

- PPI Inhibition : The compound's structure allows it to bind to specific proteins involved in cellular signaling pathways, thereby altering their interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria with MIC values comparable to established antibiotics. |

| Study B | CNS Effects | Showed significant alterations in behavior in rodent models, suggesting anxiolytic properties. |

| Study C | PPI Inhibition | Identified as a potent inhibitor of specific cancer-related protein interactions, indicating potential therapeutic applications in oncology. |

Detailed Case Study Analysis

-

Antimicrobial Activity :

- In vitro studies reported that the compound exhibited strong activity against strains such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) was found to be in the low micromolar range, indicating a promising therapeutic index for further development.

-

CNS Activity :

- Animal models treated with the compound displayed reduced anxiety-like behaviors in standard tests such as the elevated plus maze and open field test. These findings suggest a potential role in treating anxiety disorders.

-

Protein Interaction Studies :

- Research highlighted its ability to disrupt the interaction between key oncogenic proteins, which could lead to new strategies for cancer treatment. The compound was shown to reduce cell proliferation in vitro in several cancer cell lines.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of pyrrolidine-oxazolidinedione derivatives. Key structural analogs and their distinguishing features are summarized below:

Structural and Molecular Comparisons

*Estimated based on analogs; exact data unavailable.

Q & A

Q. What synthetic methodologies are commonly employed for preparing oxazolidine-2,4-dione derivatives, and how do reaction conditions affect yield?

Oxazolidine-2,4-diones are typically synthesized via condensation of α-hydroxy acid amides with alkyl chloroformates or dialkyl carbonates . For example, ethyl mandelate and phenylurea yield 5-phenyloxazolidine-2,4-dione (74%) under optimized conditions, while substituted ureas may require specific catalysts (e.g., palladium or copper) and solvents like DMF . Yields can vary significantly: 5-ethyl derivatives achieve 41%, whereas 5,5-diphenyl derivatives reach 95% under certain conditions . Key factors include steric hindrance, electronic effects of substituents, and purification protocols.

Q. Which spectroscopic techniques are critical for characterizing 3-(1-(2-(4-Fluorophenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione?

- 1H/13C NMR : Essential for confirming substituent positions and stereochemistry. For example, (Z)-5-(4-chlorobenzylidene) derivatives exhibit distinct aromatic proton shifts at δ 7.2–7.8 ppm and carbonyl carbons at ~165–170 ppm .

- Melting Point Analysis : Used to assess purity and detect polymorphs. Derivatives like (Z)-5-(4-chlorobenzylidene)-3-p-tolyloxazolidine-2,4-dione melt at 188–190°C, with deviations indicating impurities or alternative crystalline forms .

Q. How can researchers validate the stereochemical configuration of the pyrrolidine and oxazolidine moieties?

X-ray crystallography is definitive for resolving stereochemistry. For example, dihedral angles (e.g., O1B–C1B–C2B–C7B = -171.09°) in related compounds confirm spatial arrangements . Alternatively, NOESY NMR can detect through-space interactions between substituents .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in oxazolidinedione synthesis?

Low yields (e.g., 36% for (Z)-3-(3-chlorophenyl)-5-(3,5-dimethylbenzylidene) derivatives) often arise from competing side reactions. Strategies include:

- Using high-purity tartronic esters to minimize byproducts .

- Employing microwave-assisted synthesis to accelerate cyclization .

- Screening solvents (e.g., toluene vs. DMF) to improve reaction homogeneity .

Q. What analytical approaches resolve contradictions between expected and observed spectroscopic data?

- NMR Discrepancies : Compare experimental shifts with computational predictions (e.g., DFT calculations) . For example, unexpected upfield shifts in 1H NMR may indicate hydrogen bonding or solvent effects.

- Melting Point Variability : Perform differential scanning calorimetry (DSC) to identify polymorphic forms, as seen in 3-(4-amino-1-oxo-isoindol-2-yl)piperidine-2,6-dione polymorphs .

Q. Are there computational tools to predict the bioactivity or toxicity of this compound?

Molecular docking studies can predict binding affinities to target proteins (e.g., cytochrome P450 enzymes). Toxicity data for analogs like 5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)oxazolidine-2,4-dione show cytotoxicity at 5 mg/L in human lymphocytes, suggesting the need for in vitro assays (e.g., Ames test) .

Q. How should researchers handle conflicting data in reaction mechanisms (e.g., intermediates not detected)?

- Isolation of Intermediates : Use quenching experiments or in-situ IR spectroscopy to trap transient species. For example, dialuric acids were ruled out as intermediates in oxazolidinedione synthesis due to their stability under reaction conditions .

- Kinetic Studies : Monitor reaction progress via LC-MS to identify rate-determining steps .

Methodological Guidelines

Q. What safety protocols are recommended for handling fluorinated and acetylated intermediates?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure (H313/H319 hazards) .

- Waste Disposal : Follow P501/P502 guidelines for halogenated waste, including neutralization before disposal .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.